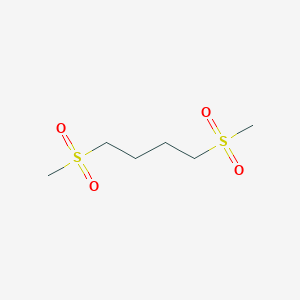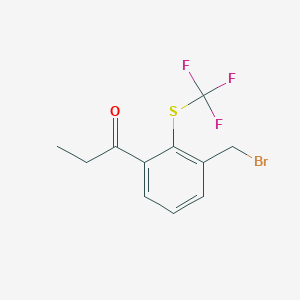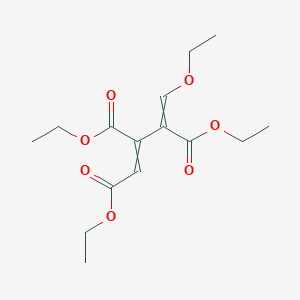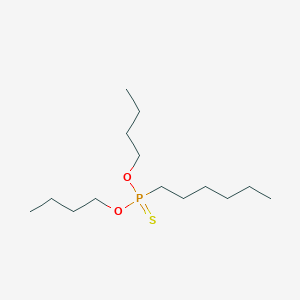
(2-Ethyl-5-methylpyridin-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Ethyl-5-methylpyridin-3-yl)boronic acid: is an organoboron compound with the molecular formula C8H12BNO2. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group, making them valuable intermediates in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethyl-5-methylpyridin-3-yl)boronic acid typically involves the Miyaura borylation reaction. This process includes the cross-coupling of bis(pinacolato)diboron with aryl halides in the presence of a palladium catalyst and a base such as potassium acetate . The reaction conditions are generally mild, and the process is highly efficient, allowing for the preparation of boronic acids with high yields.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high throughput and consistent product quality . The scalability of the Miyaura borylation reaction makes it suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: (2-Ethyl-5-methylpyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, forming new carbon-boron bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and bases such as potassium carbonate.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Various aryl or alkyl boronic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry: (2-Ethyl-5-methylpyridin-3-yl)boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it a valuable reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, boronic acids are used as enzyme inhibitors and in the development of sensors for detecting carbohydrates and other biomolecules . The ability of boronic acids to form reversible covalent bonds with diols makes them useful in various biochemical applications.
Medicine: Boronic acids have been explored for their potential in drug delivery systems and as therapeutic agents. Their ability to interact with biological molecules selectively makes them promising candidates for targeted drug delivery .
Industry: In the industrial sector, boronic acids are used in the production of polymers, materials science, and as intermediates in the synthesis of fine chemicals .
Mecanismo De Acción
The mechanism of action of (2-Ethyl-5-methylpyridin-3-yl)boronic acid involves its ability to form covalent bonds with other molecules. The boron atom in the boronic acid group can interact with nucleophiles, such as hydroxyl groups, to form stable boronate esters . This interaction is reversible, allowing for dynamic chemical processes. In Suzuki-Miyaura cross-coupling reactions, the boronic acid undergoes transmetalation with a palladium catalyst, leading to the formation of new carbon-carbon bonds .
Comparación Con Compuestos Similares
- Phenylboronic acid
- 4-Methylphenylboronic acid
- 2,4,6-Trimethylphenylboronic acid
Comparison: (2-Ethyl-5-methylpyridin-3-yl)boronic acid is unique due to its pyridine ring structure, which imparts different electronic properties compared to phenylboronic acids. This structural difference can influence its reactivity and selectivity in chemical reactions . Additionally, the presence of ethyl and methyl groups on the pyridine ring can affect the compound’s steric and electronic characteristics, making it distinct from other boronic acids .
Propiedades
Fórmula molecular |
C8H12BNO2 |
|---|---|
Peso molecular |
165.00 g/mol |
Nombre IUPAC |
(2-ethyl-5-methylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C8H12BNO2/c1-3-8-7(9(11)12)4-6(2)5-10-8/h4-5,11-12H,3H2,1-2H3 |
Clave InChI |
PYVLBEZWHSBXNJ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CN=C1CC)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(Pyridin-3-yl)ethenyl]quinazoline](/img/structure/B14077036.png)

![N-[(2-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14077049.png)







![4-(Trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14077082.png)


